molecular formula C18H24N2O2 B4634833 3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide

3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No.: B4634833
M. Wt: 300.4 g/mol
InChI Key: AOECSZXWXJRXGC-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a propylphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and propylphenyl groups can be introduced through various substitution reactions, such as alkylation or acylation, using suitable reagents and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, along with suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. The specific pathways involved depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Lacks the propylphenyl group, which may result in different biological activity and properties.

    5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide: Lacks the ethyl group, which may affect its chemical reactivity and interactions with biological targets.

    3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of 3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propylphenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethyl-5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-7-14-8-10-15(11-9-14)12(3)19-18(21)17-13(4)22-20-16(17)6-2/h8-12H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOECSZXWXJRXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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